molecular formula C6H5Cl2NO B3352680 2,2-dichloro-1-(1H-pyrrol-2-yl)ethanone CAS No. 50371-55-6

2,2-dichloro-1-(1H-pyrrol-2-yl)ethanone

Cat. No.: B3352680
CAS No.: 50371-55-6
M. Wt: 178.01 g/mol
InChI Key: DPAQJCZYOVBCMI-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(1H-pyrrol-2-yl)ethanone is a chemical compound with the molecular formula C6H5Cl2NO It is a derivative of pyrrole, characterized by the presence of two chlorine atoms and a ketone group attached to the ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dichloro-1-(1H-pyrrol-2-yl)ethanone typically involves the reduction of 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone. This reduction can be achieved using Grignard reagents such as phenylmagnesium bromide (PhMgBr) in tetrahydrofuran (THF) as the solvent. The reaction is carried out at room temperature or slightly below, followed by quenching with aqueous ammonium chloride .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves similar reduction reactions using scalable conditions and reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dichloro-1-(1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:

    Reduction: The compound can be reduced to form 2-chloro-1-(1H-pyrrol-2-yl)ethanol.

    Substitution: Chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Reduction: Grignard reagents (e.g., PhMgBr) in THF.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Reduction: 2-Chloro-1-(1H-pyrrol-2-yl)ethanol.

    Substitution: Various substituted ethanones depending on the nucleophile used.

    Oxidation: Corresponding carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2,2-Dichloro-1-(1H-pyrrol-2-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-dichloro-1-(1H-pyrrol-2-yl)ethanone involves its interaction with various molecular targets and pathways. The compound can form reactive intermediates that interact with cellular components, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with enzymes and receptors in biological systems .

Comparison with Similar Compounds

    2,2,2-Trichloro-1-(1H-pyrrol-2-yl)ethanone: A precursor in the synthesis of 2,2-dichloro-1-(1H-pyrrol-2-yl)ethanone.

    2-Chloro-1-(1H-pyrrol-2-yl)ethanol: A reduction product of this compound.

    2,2-Dichloro-1-(1H-pyrrol-2-yl)ethanol: Another related compound with similar chemical properties.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both chlorine atoms and a ketone group

Properties

IUPAC Name

2,2-dichloro-1-(1H-pyrrol-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO/c7-6(8)5(10)4-2-1-3-9-4/h1-3,6,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPAQJCZYOVBCMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(=O)C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90615647
Record name 2,2-Dichloro-1-(1H-pyrrol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90615647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50371-55-6
Record name 2,2-Dichloro-1-(1H-pyrrol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90615647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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